molecular formula C21H13N3O5 B5452753 2-[(dibenzo[b,d]furan-3-ylamino)methyl]-5-nitro-1H-isoindole-1,3(2H)-dione

2-[(dibenzo[b,d]furan-3-ylamino)methyl]-5-nitro-1H-isoindole-1,3(2H)-dione

Cat. No.: B5452753
M. Wt: 387.3 g/mol
InChI Key: DGTRBGFPLVPZFS-UHFFFAOYSA-N
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Description

2-[(Dibenzo[b,d]furan-3-ylamino)methyl]-5-nitro-1H-isoindole-1,3(2H)-dione is a nitro-substituted isoindole-1,3-dione derivative with a dibenzofuran-based side chain. The isoindole-1,3-dione core is a phthalimide analog, known for its electron-deficient aromatic system and versatility in medicinal chemistry . Although direct synthesis data for this compound are absent in the provided evidence, analogous compounds (e.g., fluorobenzyl or bromobutyl derivatives) are synthesized via nucleophilic substitution or condensation reactions involving nitro-substituted phthalimides and appropriate amines or alkyl halides .

Properties

IUPAC Name

2-[(dibenzofuran-3-ylamino)methyl]-5-nitroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13N3O5/c25-20-16-8-6-13(24(27)28)10-17(16)21(26)23(20)11-22-12-5-7-15-14-3-1-2-4-18(14)29-19(15)9-12/h1-10,22H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGTRBGFPLVPZFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NCN4C(=O)C5=C(C4=O)C=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(dibenzo[b,d]furan-3-ylamino)methyl]-5-nitro-1H-isoindole-1,3(2H)-dione is a complex organic molecule characterized by its unique structural features, including an isoindole core with a nitro group and a dibenzo[b,d]furan moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of cyclooxygenase (COX) enzymes and its anti-inflammatory properties.

  • Molecular Formula : C₁₈H₁₅N₃O₄
  • Molecular Weight : 387.35 g/mol
  • Predicted Boiling Point : Approximately 645.8 °C
  • Density : 1.547 g/cm³

Research indicates that derivatives of isoindole-1,3-dione, including the compound , exhibit various biological activities through multiple mechanisms:

  • Inhibition of Cyclooxygenase Enzymes : Molecular docking studies suggest that this compound interacts with key amino acid residues in the active sites of COX enzymes. Notable interactions include hydrogen bonding and π-π stacking with aromatic residues, which may enhance its inhibitory potency against COX-1 and COX-2 enzymes .
  • Anti-inflammatory Activity : The compound has been shown to influence pro-inflammatory factors such as induced nitric oxide synthase (iNOS), tumor necrosis factor (TNF), and interleukins (IL-1, IL-6). It also promotes the expression of anti-inflammatory factors like arginase-1 and IL-10 while inhibiting NF-kB phosphorylation in macrophages .
  • Antioxidant Activity : The compound exhibits scavenging activity against reactive oxygen species (ROS) and reactive nitrogen species (RNS), contributing to its potential protective effects against oxidative stress .

Biological Evaluation

A series of biological evaluations have been conducted to assess the efficacy and safety profile of this compound:

Table 1: Biological Activity Evaluation

Activity TypeResultReference
COX InhibitionGreater inhibition than meloxicam
CytotoxicityNo cytotoxic activity at 10–90 µM
Anti-inflammatory FactorsEnhanced IL-10 expression
Antioxidant ActivityScavenging activity against ROS/RNS

Case Studies

Several studies have highlighted the biological activities of similar compounds within the isoindole family, providing context for the potential applications of this compound:

  • Anti-Alzheimer's Activity : Some derivatives have been identified as moderate inhibitors of acetylcholinesterase, demonstrating potential for treating Alzheimer's disease through mechanisms that involve inhibiting β-secretase and β-amyloid aggregation .
  • Cancer Research : Isoindole derivatives have shown promise in inhibiting specific kinases associated with cancer proliferation, indicating a potential role for this compound in oncology .

Scientific Research Applications

Medicinal Chemistry

The unique structure of this compound suggests significant potential in medicinal chemistry, particularly in the development of anti-inflammatory and analgesic agents. Molecular docking studies have indicated that it interacts favorably with cyclooxygenase (COX) enzymes, which are critical targets in the treatment of inflammatory diseases. Key interactions include hydrogen bonding and π-π stacking with aromatic residues, suggesting that structural modifications could enhance its inhibitory potency against these enzymes.

Anticancer Activity

Research has indicated that compounds similar to 2-[(dibenzo[b,d]furan-3-ylamino)methyl]-5-nitro-1H-isoindole-1,3(2H)-dione may exhibit anticancer properties. The presence of the nitro group is often associated with increased cytotoxic activity against various cancer cell lines. In vitro studies could explore its efficacy in inhibiting tumor growth or inducing apoptosis in cancer cells.

The compound's structural features suggest potential biological activities beyond anti-inflammatory effects. For instance:

  • Antimicrobial Properties : The dibenzo[b,d]furan moiety may contribute to antimicrobial activity, making it a candidate for further exploration as an antibiotic or antifungal agent.
  • Neuroprotective Effects : Due to its ability to cross the blood-brain barrier, derivatives of this compound could be investigated for neuroprotective effects in neurodegenerative diseases.

Comparison with Similar Compounds

Key Observations:

Electronic Effects : The nitro group at the 5-position is conserved across analogues, contributing to electron deficiency and reactivity. The dibenzofuran substituent in the target compound likely enhances π-π interactions compared to simpler aryl/alkyl groups (e.g., fluorobenzyl or bromobutyl) .

The dibenzofuran group may balance lipophilicity and solubility via aromatic stacking.

The target compound’s dibenzofuran moiety could modulate selectivity for specific protein targets.

Physicochemical and Crystallographic Insights

  • Crystal Packing: A structurally similar isoindole-dione derivative (C17H11NO4) exhibits triclinic packing stabilized by C–H···O interactions and π-stacking (shortest centroid distance: 3.724 Å) . This suggests the target compound’s solid-state behavior may influence formulation stability.
  • Thermal Stability : Bromobutyl derivatives decompose at ~459°C, indicating robust thermal stability . The dibenzofuran group may further enhance thermal resistance due to aromatic rigidity.

Q & A

Q. What are the key challenges in synthesizing 2-[(dibenzo[b,d]furan-3-ylamino)methyl]-5-nitro-1H-isoindole-1,3(2H)-dione, and how can they be addressed methodologically?

Synthesis challenges include regioselective functionalization of the dibenzofuran core and nitro-group stability during reactions. A stepwise approach is recommended:

Friedel-Crafts acylation for dibenzofuran derivatization (as seen in Scheme 1 of ).

Hydrazine-mediated cyclization under controlled conditions to form the isoindole-dione scaffold.

Nitro-group protection using acid-labile groups (e.g., tert-butyloxycarbonyl) to prevent reduction during subsequent steps.

Purification via recrystallization from DMF/acetic acid mixtures to isolate the final product.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?

  • 1H/13C NMR : Focus on aromatic proton environments (δ 7.0–8.5 ppm) and carbonyl signals (δ 165–175 ppm) to confirm isoindole-dione and nitro-group positions.
  • IR Spectroscopy : Validate nitro (ν ~1520 cm⁻¹) and carbonyl (ν ~1700 cm⁻¹) stretching frequencies.
  • X-ray Crystallography : Resolve structural ambiguities (e.g., substituent orientation) using single-crystal diffraction.

Q. How can researchers design experiments to assess the compound’s biological activity?

  • In vitro assays : Test antimicrobial activity using MIC (Minimum Inhibitory Concentration) protocols against Gram-positive/negative bacteria.
  • Anticancer screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (0.1–100 µM).
  • Control experiments : Include structurally analogous compounds (e.g., 5-fluoro-1H-indole-2,3-dione derivatives) to isolate nitro-group effects.

Advanced Research Questions

Q. How can contradictions in pharmacological data (e.g., varying IC50 values across studies) be systematically analyzed?

  • Meta-analysis : Compare experimental variables such as solvent polarity (DMF vs. DMSO), cell line passage numbers, and assay incubation times.
  • Statistical validation : Apply ANOVA to assess batch-to-batch variability in compound purity (e.g., HPLC-determined >98% purity).
  • Molecular docking : Use MOE software to model interactions with target proteins (e.g., topoisomerase II) and correlate binding affinity with bioactivity.

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Co-solvent systems : Test aqueous mixtures with PEG-400 or cyclodextrins to enhance solubility.
  • Prodrug design : Introduce hydrolyzable esters at the methylene bridge to improve membrane permeability.
  • Pharmacokinetic profiling : Conduct LC-MS/MS studies in rodent plasma to quantify half-life and metabolic stability.

Q. How can researchers mitigate toxicity risks during preclinical evaluation?

  • In silico toxicity prediction : Use ADMET tools to flag potential hepatotoxicity or mutagenicity (e.g., nitro-group reduction metabolites).
  • Ames test : Screen for mutagenic potential in Salmonella typhimurium strains TA98/TA100.
  • Dose-escalation studies : Apply OECD guidelines for acute oral toxicity (e.g., LD50 determination in rats).

Methodological Tables

Q. Table 1. Key Spectral Benchmarks for Structural Confirmation

Technique Key Peaks Interpretation
1H NMRδ 8.2 ppm (singlet, 1H)Nitro-adjacent aromatic proton
13C NMRδ 172 ppmIsoindole-dione carbonyl
IR1520 cm⁻¹ (NO2 asymmetric stretch)Confirms nitro-group integrity

Q. Table 2. Experimental Design for Bioactivity Studies

Parameter Optimal Condition Rationale
SolventDMSO (0.1% v/v)Balances solubility and cell viability
Cell Line Passage<20 passagesMinimizes genetic drift
Incubation Time48 hoursStandardizes endpoint measurement

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